molecular formula C13H19NO6 B1406470 tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate CAS No. 255382-26-4

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate

Cat. No.: B1406470
CAS No.: 255382-26-4
M. Wt: 285.29 g/mol
InChI Key: MPTMSSKYCONMHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate consists of a pyrrolidinone ring attached to a glutarate moiety. The pyrrolidinone ring contains two carbonyl groups, while the glutarate moiety is esterified with a tert-butyl group.

Scientific Research Applications

Synthetic Applications in Industrial and Commercial Products

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate, along with other synthetic phenolic antioxidants (SPAs), is primarily utilized in various industrial and commercial products to retard oxidative reactions, thereby extending product shelf life. SPAs, including Tert-Butyl derivatives, have been observed in numerous environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Interestingly, these compounds and their transformation products have also been detected in human tissues and biological fluids, pointing towards direct human exposure through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some SPAs may induce hepatic toxicity, act as endocrine disruptors, or even have carcinogenic effects. Future research directions involve the development of novel SPAs with reduced toxicity and migration ability to minimize environmental pollution (Liu & Mabury, 2020).

Environmental Degradation and Fate

Research focusing on the decomposition of Methyl Tert-Butyl Ether (MTBE), a close relative of this compound, reveals the applicability of radio frequency (RF) plasma reactors in decomposing and converting MTBE into less harmful compounds. This approach demonstrates the potential of using RF plasma reactors for environmental remediation purposes, especially in contexts where MTBE and similar compounds pose environmental risks. The study suggests that the decomposition efficiency and the fraction of total input carbon converted into simpler compounds like CH4, C2H2, and C2H4 are influenced by the input power, H2/MTBE ratio, and the MTBE influent concentration in the plasma environment. This indicates a controlled and potentially eco-friendly way of managing such compounds in the environment (Hsieh et al., 2011).

Properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-13(2,3)19-11(17)5-4-6-12(18)20-14-9(15)7-8-10(14)16/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTMSSKYCONMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170405
Record name 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255382-26-4
Record name 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255382-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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